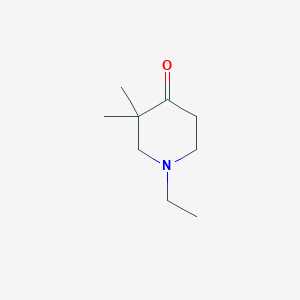![molecular formula C8H12N6 B1475684 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 2092489-71-7](/img/structure/B1475684.png)
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Overview
Description
The compound “3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine” is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8-amine . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of several studies . For example, new potent glycogen synthase kinase-3 (GSK-3) inhibitors, 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, were designed, synthesized, and evaluated in vitro .Molecular Structure Analysis
The molecular structure of this compound has been confirmed using various techniques such as 1H NMR and mass spectra . The compound displays a [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its antibacterial effects . It has been inferred that triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Future Directions
The compound and its derivatives have shown promise in various fields, including cancer immunotherapy and antibacterial applications . Future research could focus on further optimizing the structure of these compounds to improve their potency, metabolic stability, and selectivity . Additionally, more studies are needed to fully understand the mechanism of action and safety profile of these compounds.
Mechanism of Action
Target of Action
Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
It is known that similar compounds exhibit antibacterial activities These compounds may interact with bacterial cells, leading to their death or inhibition of growth
Biochemical Pathways
Similar compounds have shown to affect bacterial growth , suggesting that this compound may interfere with the biochemical pathways essential for bacterial survival and proliferation.
Result of Action
Similar compounds have shown antibacterial activities , suggesting that this compound may also exhibit similar effects
Biochemical Analysis
Biochemical Properties
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit significant antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . It interacts with enzymes such as c-Met kinase, which is involved in various cellular processes, including cell growth and differentiation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown potent anticancer activity against cell lines such as A549, MCF-7, and HeLa by inhibiting cell proliferation and inducing apoptosis . Additionally, it affects cellular metabolism by altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA, and acts as an intercalator, disrupting the DNA structure and inhibiting replication . Furthermore, it inhibits enzymes like c-Met kinase by binding to their active sites, leading to a decrease in their activity . These interactions result in changes in gene expression and cellular function, contributing to its antimicrobial and anticancer properties.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions and retains its activity over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its therapeutic effects . The distribution pattern is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its therapeutic efficacy .
Properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-13(2)7-8-12-11-6(5-9)14(8)4-3-10-7/h3-4H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLBMBDKPJBJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN2C1=NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


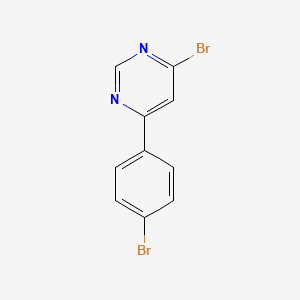
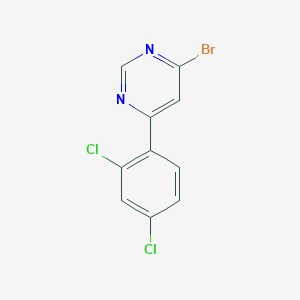
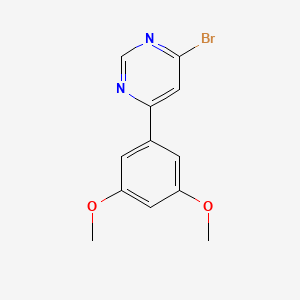
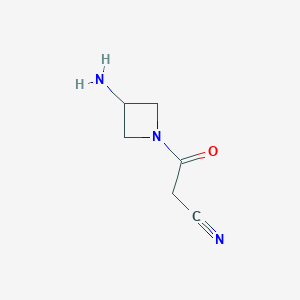
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)

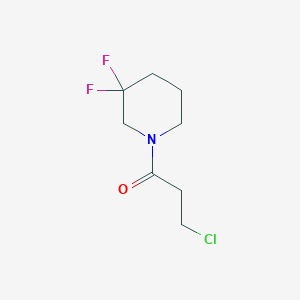

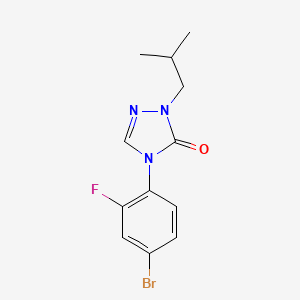
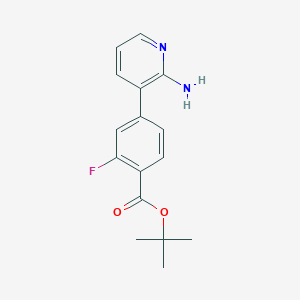
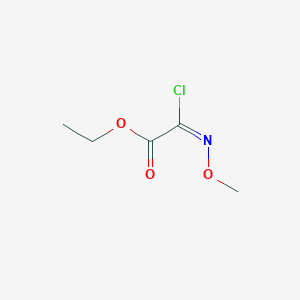
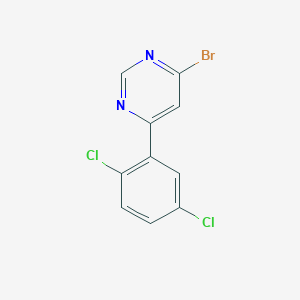
![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)
